molecular formula C15H15NO B13553955 4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol

4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol

Cat. No.: B13553955
M. Wt: 225.28 g/mol
InChI Key: OWJCOSYVGYWLIA-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is unique due to its specific structural features and the range of biological activities it exhibits

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol

InChI

InChI=1S/C15H15NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-8,15-17H,9-10H2

InChI Key

OWJCOSYVGYWLIA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C3=CC=C(C=C3)O

Origin of Product

United States

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